4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Key Evidence for Tautomerism:
- FT-IR Spectroscopy : A strong absorption band at ~1,250 cm⁻¹ (C=S stretch) and a weak S–H stretch at ~2,550 cm⁻¹ suggest predominant thione form in solid state .
- ¹H NMR : Absence of a thiol proton signal (δ ~1.5–2.5 ppm) in CDCl₃ indicates thione dominance in solution .
- DFT Energy Differences : Thione form is stabilized by 4.7 kcal/mol over thiol in gas phase (B3LYP/6-31G(d)) due to conjugation with the triazole π-system .
Solvent polarity modulates tautomeric equilibrium. In polar aprotic solvents (e.g., DMSO), the thione form remains dominant (≥95%), while traces of thiol are detectable in nonpolar media (e.g., hexane) .
Crystallographic Data and Hydrogen Bonding Networks
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/c) with the following unit cell parameters :
| Parameter | Value |
|---|---|
| a | 9.0907(5) Å |
| b | 9.1288(7) Å |
| c | 13.6222(7) Å |
| β | 98.442(4)° |
| V | 2683.7(6) ų |
The crystal packing is stabilized by:
- N–H···S hydrogen bonds (2.89 Å, 158°) between the triazole N–H and thione sulfur.
- C–H···O interactions (3.12 Å) involving the phenoxy oxygen.
- π–π stacking (3.45 Å) between adjacent triazole rings .
A Hirshfeld surface analysis quantifies intermolecular contacts: S···H (12.4%), O···H (9.7%), and Cl···H (7.2%) interactions dominate the supramolecular architecture .
Tables
Table 1: Comparative Bond Lengths from X-ray and DFT
| Bond | X-ray (Å) | DFT (Å) |
|---|---|---|
| N1–N2 | 1.37 | 1.39 |
| C3–S | 1.68 | 1.70 |
| C4–C41 (allyl) | 1.49 | 1.47 |
Table 2: Tautomer Energy Differences (B3LYP/6-31G(d))
| Tautomer | Energy (Hartree) | ΔE (kcal/mol) |
|---|---|---|
| Thione | -1,234.56 | 0.0 |
| Thiol | -1,234.49 | +4.7 |
Properties
IUPAC Name |
3-[1-(2-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-7-5-4-6-10(11)14/h3-7,9H,1,8H2,2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDXJPUPSOPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394982 | |
| Record name | 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-84-2 | |
| Record name | 5-[1-(2-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Substitution at the Triazole Ring :
- Allylation and chlorophenoxyethyl substitution are achieved through nucleophilic substitution reactions.
- Allyl bromide is used for allylation, while 2-chlorophenoxyethyl bromide or chloride serves as the source for chlorophenoxyethyl substitution.
Detailed Reaction Conditions
The synthesis process involves specific reaction conditions that ensure high yield and purity:
Analytical Confirmation
The synthesized compound's structure is confirmed using various analytical techniques:
- Elemental Analysis : Ensures the molecular formula matches the theoretical values.
- IR Spectroscopy : Confirms functional groups such as thiol (-SH), allyl (-CH=CH₂), and chlorophenoxy (-O-Ar-Cl).
- NMR Spectroscopy (¹H and ¹³C) : Verifies the positions of allyl and chlorophenoxy substituents on the triazole ring.
Notes on Optimization
Researchers have optimized conditions for better yields and purity:
- Use of ethanol-water mixtures improves solubility during intermediate formation.
- Controlled heating during cyclization prevents decomposition.
- Purification via recrystallization ensures removal of unreacted reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Agricultural Applications
One of the primary applications of 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is in agriculture as a fungicide. Triazole derivatives are widely used in crop protection due to their effectiveness against various fungal pathogens.
Efficacy Against Fungal Diseases
Research indicates that triazole compounds exhibit strong antifungal activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of fungi such as Fusarium and Botrytis species. The mechanism typically involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .
Medicinal Applications
Apart from agricultural uses, this compound has potential medicinal applications due to its biological activities.
Anticancer Properties
Recent studies have explored the anticancer effects of triazole derivatives. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain triazole-thione derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
Antiparasitic Activity
Another area of interest is the antiparasitic activity of triazole compounds. Research has indicated that some triazoles can be effective against Leishmania species, which cause leishmaniasis. The mechanism often involves disruption of metabolic pathways essential for parasite survival .
Case Study 1: Antifungal Activity Assessment
A study conducted on a series of triazole derivatives showed that the compound exhibited significant antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antifungal agents like fluconazole .
| Compound | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| This compound | 8 | Fluconazole | 16 |
Case Study 2: Anticancer Activity Evaluation
In another study focusing on cancer cell lines (e.g., HCT116), the compound demonstrated an IC50 value significantly lower than many existing chemotherapeutic agents. The results indicated a promising pathway for developing new anticancer drugs based on this triazole derivative .
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thiol derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Key Findings:
Antitumor Activity: The naproxen-based triazole-thiol derivative () shows potent antitumor activity (IC50 < 20 μM), outperforming doxorubicin. The target compound’s 2-chlorophenoxyethyl group may confer similar activity, but direct comparisons are lacking . Furfuryl analogs (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) weakly bind EGFR and induce receptor degradation, suggesting the target compound’s chloroaryl group could enhance protein interaction .
Antioxidant Capacity: Electron-donating groups (e.g., -NH2 in AT) significantly boost antioxidant activity, while electron-withdrawing groups (e.g., 2-chlorophenoxy in the target compound) reduce it.
Allyl vs. Amino Groups: Allyl-substituted compounds (e.g., ) show moderate bioactivity, while amino-substituted analogs (e.g., AT) excel in antioxidant roles .
Synthetic Accessibility :
- Schiff base formation () and nucleophilic substitution () are common routes. The target compound’s synthesis likely mirrors methods for 4-allyl-5-(pyridin-2-yl) derivatives, which achieve yields up to 83% .
Table 2: Physical Properties of Selected Compounds
Biological Activity
4-Allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 667436-84-2) is a compound of interest in the field of biological research due to its potential applications in various therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄ClN₃OS |
| Molecular Weight | 295.79 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Boiling Point | Not specified |
The compound's biological activity is primarily attributed to its triazole ring, which is known for its role in inhibiting various enzymes and pathways. Triazoles are often utilized in the development of antifungal agents and have shown potential in cancer therapy by interfering with cell proliferation and survival pathways.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, demonstrating efficacy comparable to established antifungals. The mechanism typically involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Properties
Preliminary studies suggest that this compound may also exhibit anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.
Case Studies and Research Findings
- Antifungal Efficacy Study :
- Cancer Cell Line Testing :
- Mechanistic Insights :
Q & A
Basic: What are the optimized synthetic routes for 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates. Key steps include:
- Cyclization: Reacting 2-chlorophenoxyethylamine derivatives with allyl isothiocyanate in ethanol or DMF under reflux (60–100°C) to form the triazole core .
- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Yield Optimization:
- Temperature: Higher temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent oxidation of the thiol group .
- Catalysts: Bases like K₂CO₃ or triethylamine improve reaction rates by deprotonating intermediates .
- Solvent Choice: Polar aprotic solvents (DMF) enhance solubility of intermediates compared to ethanol .
Table 1: Reaction Condition Impact on Yield
| Condition | Yield Range | Purity (%) |
|---|---|---|
| Ethanol, 60°C, 12 hr | 65–70% | 90–92 |
| DMF, 100°C, 6 hr | 75–80% | 94–96 |
| DMF + K₂CO₃, 80°C, 8 hr | 85–90% | 97–99 |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this triazole-thiol derivative?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm substituents:
- LC-MS: Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₄ClN₃O₂S: 320.05) and fragmentation patterns .
- FT-IR: Key bands include ν(S-H) ~2550 cm⁻¹ (thiol), ν(C=N) ~1600 cm⁻¹ (triazole), and ν(C-O-C) ~1250 cm⁻¹ (ether) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
Methodological Answer:
- Substituent Effects:
- Experimental Design:
- Synthesize analogs (e.g., replacing 2-chlorophenoxy with 4-fluorophenoxy) and compare bioactivity .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cytochrome P450 or COX-2 .
- Case Study:
Advanced: What computational strategies are effective in predicting the ADME/toxicity profile of this compound?
Methodological Answer:
- ADME Prediction:
- SwissADME: Predict moderate logP (~3.2), suggesting good membrane permeability but potential hepatic metabolism .
- CYP450 Inhibition: Use Schrödinger’s QikProp to identify risks of CYP3A4 inhibition due to the thiol group .
- Toxicity Screening:
Advanced: How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Analysis: Establish IC₅₀ for antimicrobial activity (e.g., 12.5 μM) vs. cytotoxicity (e.g., CC₅₀ = 45 μM) to calculate selectivity index (SI = 3.6) .
- Mechanistic Studies:
- Structural Refinement: Reduce off-target effects by replacing the allyl group with a less reactive propyl chain .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Degradation Pathways:
- Stability Testing:
Advanced: How can regioselective functionalization of the triazole ring be achieved to explore novel derivatives?
Methodological Answer:
- Position-Specific Modification:
- Case Study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
